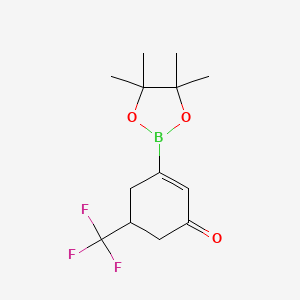

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)cyclohex-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZBMXCKJSUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)cyclohex-2-en-1-one is a boron-containing organic compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance, the incorporation of boron into organic molecules can enhance their ability to inhibit cancer cell proliferation. A study demonstrated that similar dioxaborolane derivatives showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Boron compounds are known to interact with biological macromolecules, including enzymes. Research has shown that they can act as inhibitors of serine proteases and other enzymes involved in metabolic pathways . The specific interactions and inhibition mechanisms of this compound require further elucidation.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of boron compounds. Preliminary data suggest that derivatives similar to this compound exhibit antibacterial properties against various strains of bacteria. The efficacy appears to be linked to the structural characteristics imparted by the dioxaborolane moiety .

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), researchers observed that treatment with the compound led to a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours. This was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Enzyme Interaction

A kinetic study demonstrated that the compound acts as a competitive inhibitor of a specific serine protease with an IC50 value of 15 µM. Molecular docking studies suggested favorable interactions between the boron atom and the active site residues of the enzyme, supporting the hypothesis of its inhibitory mechanism .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The synthesis typically involves a multi-step approach:

Boronic ester formation : Use palladium-catalyzed Miyaura borylation to introduce the dioxaborolane group. This method is efficient for aryl/alkenyl halides, as seen in analogous compounds (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in ).

Cyclohexenone functionalization : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation or radical pathways.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures purity.

Characterization : Validate with and NMR (e.g., aromatic protons at δ 7.2–7.3 ppm, boronate signals at δ 1.3 ppm) and FTIR (C=O stretch ~1660 cm) .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing trifluoromethyl group:

- Reduces electron density on the cyclohexenone ring, altering regioselectivity in Suzuki-Miyaura couplings.

- Slows reaction kinetics : Monitor via time-resolved NMR or GC-MS to compare with non-fluorinated analogs.

- Computational insights : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron distribution and transition states, as demonstrated for similar dioxaborolanes in .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

- Purity assessment : Use HPLC (C18 column, acetonitrile/water) to check for impurities.

- Thermal analysis : Perform DSC to measure precise melting points (e.g., discrepancies in vs. 3 may stem from polymorphic forms).

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves structural ambiguities .

Advanced: What strategies enhance compound stability during storage?

Answer:

- Storage conditions : Keep under argon at –20°C (as recommended for dioxaborolanes in and ).

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring.

- Degradation pathways : Identify via LC-MS (e.g., hydrolysis of boronate ester under humid conditions) .

Basic: What safety precautions are essential during handling?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles (required for boronic esters; see ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize boronate-containing waste with aqueous NaOH before disposal .

Advanced: How to optimize catalytic conditions for its use in Suzuki-Miyaura couplings?

Answer:

- Catalyst screening : Test Pd(PPh), PdCl(dppf), and XPhos Pd G3 (0.5–5 mol%) in DMF/HO or THF.

- Base selection : Compare KCO, CsCO, and NaOAc (1–3 equiv) for efficiency.

- Kinetic monitoring : Track conversion via NMR (e.g., aryl proton disappearance at δ 7.2–7.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.